molecular formula C16H17NO2 B3045145 Methyl N,N-dibenzylcarbamate CAS No. 102276-52-8

Methyl N,N-dibenzylcarbamate

Cat. No.: B3045145
CAS No.: 102276-52-8
M. Wt: 255.31 g/mol
InChI Key: PCTVBWJXLLPNGI-UHFFFAOYSA-N
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Description

Methyl N,N-dibenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group bonded to a methyl group and two benzyl groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown zwitterionic properties .

Mechanism of Action

Target of Action

Methyl N,N-dibenzylcarbamate is a complex organic compound The primary targets of this compound and their roles are not well-documented in the literature

Mode of Action

Carbamates, a class of compounds to which this compound belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions. This suggests that this compound might interact with its targets by forming protective bonds, thereby altering the chemical properties of the targets.

Biochemical Pathways

For instance, some carbamates are known to inhibit the enzyme acetylcholinesterase, affecting the nervous system

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy

Result of Action

The effects of a compound at the molecular and cellular level can provide insights into its mechanism of action and potential therapeutic applications

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N,N-dibenzylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl naphthalene-2-carboxylate with benzaldehyde . Another method includes the reaction of methyl 3-aminopropionate with dibenzylamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to meet pharmaceutical standards. The use of mechanochemical methods, such as ball-milling, has also been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl N,N-dibenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl N,N-dibenzylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate with a single methyl group.

    N,N-dibenzylcarbamate: Similar structure but lacks the methyl group.

    Benzyl carbamate: Contains a benzyl group instead of two.

Uniqueness: Methyl N,N-dibenzylcarbamate is unique due to its combination of a methyl group and two benzyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful as an intermediate in pharmaceutical synthesis and other specialized applications.

Properties

IUPAC Name

methyl N,N-dibenzylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTVBWJXLLPNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394510
Record name methyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102276-52-8
Record name methyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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